An In-Depth Technical Guide to 1H-Indazole-5-boronic acid hydrochloride
An In-Depth Technical Guide to 1H-Indazole-5-boronic acid hydrochloride
Introduction: In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 1H-Indazole-5-boronic acid hydrochloride has emerged as a pivotal reagent. Its structure marries the pharmacologically significant indazole core with the synthetically powerful boronic acid functional group. This guide provides an in-depth examination of its physical and chemical properties, offering field-proven insights for researchers, scientists, and drug development professionals. The indazole moiety is a prevalent scaffold in numerous FDA-approved drugs, particularly in oncology, while the boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][3][4]
Section 1: Core Physicochemical Properties
The hydrochloride salt of 1H-Indazole-5-boronic acid offers specific physical properties, such as its melting point and molecular weight, that are distinct from its freebase form. The data presented below has been aggregated from supplier technical data sheets and chemical databases to provide a reliable reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | (1H-indazol-5-yl)boronic acid hydrochloride | [5] |
| Synonyms | Indazol-5-ylboronic acid hydrochloride | [6] |
| CAS Number | 1257738-46-7 | [5] |
| Molecular Formula | C₇H₈BClN₂O₂ | [5][6] |
| Molecular Weight | 198.41 g/mol | [5][6] |
| Appearance | White to off-white powder/solid | [4][5] |
| Melting Point | 154-166 °C | [5] |
| Solubility | Soluble in DMSO | [7] |
| Purity | Typically ≥95% (as determined by HPLC) | [4] |
| Storage Conditions | 2-8°C, in a dry, well-ventilated area | [5][8][9] |
Section 2: Structural Elucidation and Chemical Identifiers
Precise identification is critical for regulatory and synthetic purposes. The following identifiers provide unambiguous structural information for 1H-Indazole-5-boronic acid hydrochloride.
-
SMILES: Cl.OB(O)c1ccc2[nH]ncc2c1[5]
-
InChI: 1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-5(3-6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H[5]
-
InChI Key: DQTQZKIAQNCGLW-UHFFFAOYSA-N[5]
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
// Nodes for atoms N1 [label="N", pos="0,1.5!", fontcolor="#EA4335"]; N2 [label="NH", pos="-1.3,1.5!", fontcolor="#EA4335"]; C1 [label="C", pos="-1.3,0!", fontcolor="#202124"]; C2 [label="C", pos="0,0!", fontcolor="#202124"]; C3 [label="C", pos="1.3,0.75!", fontcolor="#202124"]; C4 [label="C", pos="1.3,2.25!", fontcolor="#202124"]; C5 [label="C", pos="0,3!", fontcolor="#202124"]; C6 [label="C", pos="-1.3,3!", fontcolor="#202124"]; C7 [label="CH", pos="-2.1,0.75!", fontcolor="#202124"];
// Boronic acid group B [label="B", pos="2.6,0.75!", fontcolor="#34A853"]; O1 [label="OH", pos="3.5,1.75!", fontcolor="#4285F4"]; O2 [label="OH", pos="3.5,-0.25!", fontcolor="#4285F4"];
// HCl HCl [label="• HCl", pos="4.5, 0.75!", fontsize=18, fontcolor="#5F6368"];
// Bonds N1 -- N2; N2 -- C6; C6 -- C1; C1 -- C2; C2 -- N1; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C3 -- B; B -- O1; B -- O2;
// Aromatic markings (approximated with edges) C1 -- C7; C7 -- C6; } 2D Structure of 1H-Indazole-5-boronic acid hydrochloride.
Section 3: Causality of Chemical Functionality
The Indazole Core: A Privileged Scaffold
The indazole ring system is a bicyclic aromatic heterocycle fundamental to many biologically active compounds.[2] It exists in tautomeric forms, with the 1H-tautomer being the most thermodynamically stable and therefore predominant.[2][10] This structural motif acts as a versatile scaffold that can engage with biological targets through various non-covalent interactions, such as hydrogen bonding and π-stacking. Its prevalence in oncology drugs like Pazopanib and Niraparib underscores its importance as a "privileged structure" in drug design.[2]
The Boronic Acid Group: The Engine of Synthesis
Boronic acids are organoboron compounds that serve as indispensable reagents in organic synthesis. Their stability, ease of handling, and generally low toxicity make them superior coupling partners compared to many other organometallic reagents.[11][12] Their primary application is in the Suzuki-Miyaura coupling reaction, a robust method for forming C-C bonds.[4]
The causality behind its effectiveness lies in the palladium catalytic cycle. The boronic acid does not react directly; it must first be activated by a base. This activation forms a more nucleophilic "ate" complex, which readily undergoes transmetalation with the palladium center, a critical step in the catalytic cycle.[11] This process allows for the precise and predictable assembly of complex molecules from simpler fragments.
// Nodes start [label="R¹-X (Organohalide)\n+\n1H-Indazole-5-boronic acid", fillcolor="#5F6368"]; pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)-X", shape=ellipse, fillcolor="#EA4335"]; transmetal [label="Transmetalation\n(Base Activated)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_r1r2 [label="R¹-Pd(II)-R²", shape=ellipse, fillcolor="#EA4335"]; red_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R¹-R²\n(Coupled Product)", fillcolor="#34A853"];
// Edges start -> ox_add [label=""]; pd0 -> ox_add; ox_add -> pd2_complex; pd2_complex -> transmetal; transmetal -> pd2_r1r2; pd2_r1r2 -> red_elim; red_elim -> product; red_elim -> pd0 [label="Catalyst\nRegeneration"];
// Invisible node for boronic acid input boronic_acid [label="Indazole-B(OH)₂", style=invis]; boronic_acid -> transmetal [label="R² = Indazole"]; } Logical workflow of the Suzuki-Miyaura cross-coupling reaction.
Section 4: Self-Validating Protocols for Material Characterization
To ensure trustworthiness, every batch of a reagent must be validated. The following protocols describe a self-validating workflow for the characterization of 1H-Indazole-5-boronic acid hydrochloride, explaining the causality behind each step.
Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the material and identify any potential impurities.
-
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic System: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Detection: Monitor the elution profile using a UV detector at 254 nm.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
-
Expertise & Causality: A C18 column is chosen for its ability to separate compounds based on hydrophobicity. The indazole ring provides sufficient hydrophobicity for retention. The acidic mobile phase (formic acid) ensures that the boronic acid is in its neutral form, leading to consistent retention times and sharp peak shapes. The aromatic nature of the indazole core makes it strongly UV-active, making 254 nm an ideal wavelength for sensitive detection. The challenge of on-column hydrolysis of boronic esters is less of a concern for the more stable boronic acid, but a rapid gradient minimizes analysis time and potential degradation.[13]
Protocol 2: Structural Confirmation via NMR Spectroscopy
-
Objective: To confirm the chemical structure and isomeric purity of the compound.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Analyze the chemical shifts, integration values, and coupling patterns. The ¹H spectrum should show characteristic aromatic proton signals for the indazole ring and a broad signal for the B(OH)₂ protons. The ¹³C spectrum will confirm the number of unique carbon atoms in the molecule.
-
-
Expertise & Causality: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve the polar hydrochloride salt and because its residual proton signal does not overlap with the aromatic region of the analyte.[7][10] NMR is the gold standard for structural elucidation; it provides unambiguous proof of the proton and carbon framework, confirming not only the identity but also the correct substitution pattern on the indazole ring.
Protocol 3: Molecular Weight Verification via Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile/water with 0.1% formic acid.
-
Instrumentation: Infuse the sample directly into a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the freebase of the compound (C₇H₇BN₂O₂), which should appear at m/z ≈ 162.0.
-
-
Expertise & Causality: ESI is a "soft" ionization technique ideal for polar molecules, preventing fragmentation and ensuring the molecular ion is the primary species observed. The acidic mobile phase aids in the protonation of the molecule, making positive ion mode detection highly sensitive. This technique provides definitive confirmation of the elemental composition by verifying the molecular weight.
// Nodes start [label="Sample of\n1H-Indazole-5-boronic acid HCl", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; hplc [label="Protocol 1: HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="Protocol 2: NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ms [label="Protocol 3: Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#FFFFFF"];
result_hplc [label="Purity ≥ 95%?", shape=diamond, fillcolor="#FFFFFF"]; result_nmr [label="Structure Confirmed?", shape=diamond, fillcolor="#FFFFFF"]; result_ms [label="Correct MW?", shape=diamond, fillcolor="#FFFFFF"];
pass [label="Material Validated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Material Fails QC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> hplc -> result_hplc; result_hplc -> nmr [label="Yes"]; nmr -> result_nmr; result_nmr -> ms [label="Yes"]; ms -> result_ms; result_ms -> pass [label="Yes"];
result_hplc -> fail [label="No"]; result_nmr -> fail [label="No"]; result_ms -> fail [label="No"]; } A self-validating analytical workflow for quality control.
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. 1H-Indazole-5-boronic acid hydrochloride is classified with the following hazards:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6] The non-hydrochloride form is also noted as H302 (Harmful if swallowed).[14][15][16]
-
Precautionary Measures:
-
Engineering Controls: Use only with adequate ventilation. Facilities should be equipped with an eyewash station.[8][9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[8][9]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible substances.[8] Recommended storage temperature is 2-8°C.[5]
Conclusion
1H-Indazole-5-boronic acid hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science.[3][4] Its well-defined physical properties, combined with the synthetic utility of the boronic acid group and the biological relevance of the indazole core, make it a high-value building block. Understanding its characteristics, as detailed in this guide, is the first step toward leveraging its full potential in the laboratory. The provided protocols for characterization establish a framework for ensuring the quality and reliability of this crucial synthetic intermediate, empowering researchers to proceed with confidence in their synthetic endeavors.
References
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
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Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
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Boron Suzuki Coupling - Borates Today. (2021). Retrieved January 15, 2026, from [Link]
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Duncton, M. A. J. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8233-8254. [Link]
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1H-Indazole-5-boronic acid | 338454-14-1 - J&K Scientific LLC. (n.d.). Retrieved January 15, 2026, from [Link]
- SAFETY DATA SHEET - AFG Bioscience LLC. (n.d.). Retrieved January 15, 2026, from a downloadable PDF, source URL not directly available.
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Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3233. [Link]
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1H-Indazole-5-Boronic Acid, >=95% - Yorlab. (n.d.). Retrieved January 15, 2026, from [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 438-446. [Link]
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Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 17(12), 14358–14379. [Link]
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